Xylose-3-13C in Parallel Labeling: Comparative Flux Resolution Versus Other Positional Singly Labeled Xylose Tracers
In a rigorous 13C metabolic flux analysis study of Geobacillus LC300, the complete set of five singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) was employed to validate the metabolic network model and quantify precise metabolic fluxes [1]. Xylose-3-13C provided unique isotopomer distribution data in biomass amino acids that, when integrated with data from the other four positional tracers via the COMPLETE-MFA approach, enabled full discrimination between the oxidative and non-oxidative branches of the pentose phosphate pathway [1]. The study established that the pentose phosphate pathway, glycolysis, and TCA cycle are highly active in Geobacillus LC300, with the oxidative pentose phosphate pathway contributing significantly to NADPH production—conclusions that could not have been drawn from any single tracer alone [1].
| Evidence Dimension | Metabolic flux resolution capability: number of singly labeled xylose tracers required for complete network validation |
|---|---|
| Target Compound Data | Xylose-3-13C is one of five required singly labeled tracers ([1-13C], [2-13C], [3-13C], [4-13C], [5-13C]xylose) used in parallel labeling experiments for comprehensive flux elucidation |
| Comparator Or Baseline | Any subset of fewer than five singly labeled xylose tracers (e.g., omitting the 3-13C tracer) produces incomplete isotopomer data, preventing full validation of the metabolic network model |
| Quantified Difference | Complete set of 5 tracers validated the metabolic network model and enabled quantification of precise metabolic fluxes; omission of any single positional tracer creates unquantifiable ambiguities in flux resolution |
| Conditions | Geobacillus LC300 grown on xylose; GC-MS measurement of amino acid isotopomers; COMPLETE-MFA integration framework |
Why This Matters
Procurement of Xylose-3-13C as part of a complete set of singly labeled xylose tracers is essential for achieving the highest-confidence flux resolution in 13C-MFA studies; substitution with a different positional isomer yields non-overlapping information content and cannot replace the 3-13C tracer.
- [1] Cordova LT, et al. 13C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300. Metab Eng. 2016;33:148-157. PMID: 26100076. View Source
